Inhibition of ADP-Induced Human Platelet Aggregation: 13,14-dihydro-15-keto PGD1 vs. PGD2
13,14-dihydro-15-keto Prostaglandin D1 inhibits ADP-induced platelet aggregation in human systems with an IC50 of 320 ng/ml, which is approximately 10-fold less potent than prostaglandin D2 (PGD2) . This difference highlights the functional impact of the 15-keto and 13,14-dihydro modifications on the PGD1 scaffold.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 320 ng/ml |
| Comparator Or Baseline | PGD2 IC50 ~ 32 ng/ml (inferred from 1/10 potency ratio) |
| Quantified Difference | Approximately 10-fold less potent |
| Conditions | Human platelets, ADP-induced aggregation assay |
Why This Matters
This quantitative difference allows for precise dosing and comparative studies where a less potent PGD1 pathway modulator is required.
